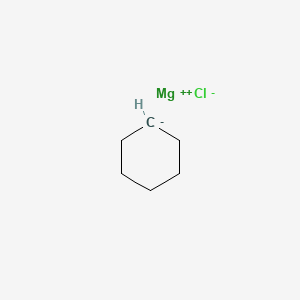

magnesium;cyclohexane;chloride

Description

Significance of Cyclohexylmagnesium Chloride within Grignard Reagents

Within the broad class of Grignard reagents, cyclohexylmagnesium chloride is distinguished by the presence of the bulky, non-planar cyclohexyl group. This structural feature can influence the stereochemical outcome of its reactions, making it a valuable tool for stereoselective synthesis. rsc.orgmit.edu The compound serves as a versatile reagent for introducing the cyclohexyl moiety into various molecular frameworks, a common structural motif in many biologically active compounds. thermofisher.comontosight.ai Its applications are diverse, ranging from the synthesis of alcohols through reactions with carbonyl compounds to the formation of carboxylic acids upon reaction with carbon dioxide. ebsco.comchegg.com Furthermore, cyclohexylmagnesium chloride is employed in more advanced applications such as metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds with organic halides. nih.govresearcher.life The reagent's solution behavior is governed by the complex Schlenk equilibrium, where it can exist in equilibrium with its corresponding diorganomagnesium (dicyclohexylmagnesium) and magnesium dichloride species, a factor that can influence its reactivity. wikipedia.orgresearchgate.net

Historical Development and Enduring Relevance of Organomagnesium Chemistry

The field of organomagnesium chemistry was revolutionized in 1900 by the French chemist Victor Grignard. thermofisher.comthermofisher.com Working under the guidance of Philippe Barbier, Grignard discovered that reacting an organic halide with magnesium metal in dry diethyl ether produced a highly reactive organomagnesium compound. chemistryviews.orgnobelprize.org This discovery, initially communicated to the Académie des Sciences in May 1900, provided a remarkably simple and effective method for forming carbon-carbon bonds. nobelprize.orgencyclopedia.com Grignard's doctoral thesis in 1901 detailed the synthesis of these "mixed organomagnesium compounds" and their wide-ranging applications in creating alcohols, acids, and hydrocarbons. chemistryviews.orgencyclopedia.com This seminal work earned him the Nobel Prize in Chemistry in 1912 and catalyzed a surge of research in organometallic chemistry. chemistryviews.orgacs.org

Over a century later, Grignard reagents, including cyclohexylmagnesium chloride, remain indispensable tools in organic synthesis. numberanalytics.comebsco.com Their enduring relevance is a testament to their versatility, ease of preparation, and the broad scope of their reactions. numberanalytics.comacs.org While newer organometallic reagents have been developed, Grignard reagents continue to be a cornerstone of both academic and industrial synthetic chemistry due to their cost-effectiveness and proven utility in constructing a vast array of organic molecules. numberanalytics.comacs.org

Fundamental Contributions of Cyclohexylmagnesium Chloride to Carbon-Carbon Bond Formation Methodologies

Cyclohexylmagnesium chloride has made significant contributions to the arsenal (B13267) of carbon-carbon bond-forming reactions. Its primary role is as a potent nucleophile, adding the cyclohexyl group to various electrophiles. acs.org A classic application is its reaction with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. ebsco.comacechemistry.co.uk The reaction with formaldehyde (B43269) specifically yields cyclohexylcarbinol. orgsyn.org

Beyond these fundamental additions, cyclohexylmagnesium chloride is a key participant in transition metal-catalyzed cross-coupling reactions, a powerful modern method for C-C bond formation. For instance, it has been effectively used in iron- and manganese-catalyzed cross-coupling reactions with various organic halides. nih.govresearcher.lifedtu.dk These reactions often proceed with high efficiency and can tolerate a range of functional groups. The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of these transformations. The development of these catalytic methods has greatly expanded the utility of Grignard reagents like cyclohexylmagnesium chloride, enabling the synthesis of complex molecular architectures that were previously difficult to access.

Data Tables

Table 1: Physical and Chemical Properties of Cyclohexylmagnesium Chloride

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₁ClMg | nih.govchempoint.com |

| IUPAC Name | magnesium;cyclohexane;chloride | nih.govsolubilityofthings.com |

| CAS Number | 931-51-1 | nih.govchempoint.com |

| Molecular Weight | 142.91 g/mol | nih.govchempoint.com |

| Appearance | Typically a solution in diethyl ether or THF, appearing as a yellow-brown or gray to light black liquid. | nih.govchempoint.com |

| Storage | Moisture and air-sensitive; stored under an inert atmosphere. | ontosight.ainih.gov |

Table 2: Representative Yields in Reactions Involving Cyclohexylmagnesium Chloride

| Reaction Type | Electrophile | Catalyst | Product | Yield (%) | Source(s) |

| Grignard Addition | Diethyl oxalate | - | Ethyl cyclohexylglyoxylate | 80-87% | google.com |

| Grignard Addition | Carbon Dioxide | - | Cyclohexanecarboxylic acid | High (quantitative) | acs.org |

| Grignard Addition | Paraformaldehyde | - | Cyclohexylcarbinol | 64-69% | orgsyn.org |

| Cross-Coupling | p-Chlorobenzonitrile | MnCl₂ | p-Cyclohexylbenzonitrile | 90% | researcher.life |

| Cross-Coupling | Methyl p-chlorobenzoate | MnCl₂ | Methyl 4-cyclohexylbenzoate | 65% | dtu.dk |

| Cross-Coupling | 1-Chloro-2-phenylacetylene | Fe(acac)₃/SIPr-HCl | 1-Cyclohexyl-2-phenylacetylene | 96% | nih.gov |

| Cross-Coupling | (E)-β-Chlorostyrene | Fe(acac)₃/SIPr-HCl | (E)-1-Cyclohexyl-2-phenylethylene | 94% | nih.gov |

| Cross-Coupling | Bromobenzene | Pd(OAc)₂/NCHS₂ | Cyclohexylbenzene | 86% | chemrxiv.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;cyclohexane;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11.ClH.Mg/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDWWARPYWCXMG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[CH-]CC1.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclohexylmagnesium Chloride Formation

Mechanistic Investigations of Grignard Reagent Initiation and Formation

The formation of a Grignard reagent is a complex heterogeneous reaction that occurs on the surface of the magnesium metal. alfredstate.edu The process is generally understood to involve radical intermediates, though the exact nature of the species on the magnesium surface is a subject of ongoing investigation. alfredstate.edu

Role of Magnesium Surface Activation

The initiation of the Grignard reaction is notoriously sensitive to the condition of the magnesium surface. A passivating layer of magnesium oxide (MgO) naturally forms on the metal, which significantly hinders the reaction with the organic halide. nih.gov Consequently, activation of the magnesium surface is a critical first step to expose fresh, reactive metal.

Several methods are employed to break this oxide layer and enhance the surface area of the magnesium. Mechanical methods such as grinding the magnesium turnings can create fresh surfaces. d-nb.info However, chemical activation is more commonly employed.

Common Chemical Activators for Grignard Synthesis:

| Activator | Mechanism of Action |

| **Iodine (I₂) ** | Reacts with small, exposed areas of magnesium to form magnesium iodide (MgI₂), which helps to clean and etch the surface, exposing more reactive magnesium. d-nb.inforesearchgate.net |

| 1,2-Dibromoethane | Reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide. The formation of gas bubbles provides a visual cue that the activation is successful and helps to disrupt the oxide layer. nih.govresearchgate.net |

These activators react with the magnesium at defect sites in the oxide layer, creating cavities filled with magnesium halides that are then leached by the solvent, further exposing the reactive metal surface. researchgate.net

Impact of Impurities and Additives on Reaction Initiation

Additives, beyond the activators mentioned above, can also influence the reaction. For instance, the presence of previously formed Grignard reagent can act as an initiator. nih.gov The nature of the halide in the organic substrate also plays a role; while cyclohexyl chloride is commonly used, the corresponding bromide reacts more readily but may lead to a less stable Grignard reagent.

Influence of Ethereal Solvents on Reagent Synthesis Efficiency

Ethereal solvents are essential for the formation and stabilization of Grignard reagents. The lone pair of electrons on the oxygen atom of the ether coordinates with the magnesium atom, stabilizing the organomagnesium species. This solvation is crucial for the reagent's solubility and reactivity. nih.gov

Diethyl Ether (Et₂O) as a Traditional Solvent Medium

Diethyl ether has been the traditional solvent of choice for Grignard reactions for over a century. Its advantages include its relatively low boiling point (34.6 °C), which allows for gentle refluxing to maintain the reaction, and its ability to effectively solvate the Grignard reagent.

A typical synthesis of cyclohexylmagnesium chloride in diethyl ether involves the slow addition of cyclohexyl chloride to a suspension of magnesium turnings in anhydrous diethyl ether, often with a crystal of iodine as an initiator. askfilo.com The reaction is exothermic and may require cooling to control the rate.

Tetrahydrofuran (B95107) (THF) as a Prevalent Solvent System

Tetrahydrofuran (THF) has become an increasingly popular solvent for Grignard reactions. Its higher boiling point (66 °C) compared to diethyl ether allows for reactions to be carried out at a higher temperature, which can increase the reaction rate. journalijdr.com Furthermore, THF is a more polar solvent and a stronger Lewis base than diethyl ether, leading to better solvation and stabilization of the Grignard reagent. nih.gov This can result in a more reactive Grignard reagent. nih.gov

Comparison of Traditional Ethereal Solvents:

| Solvent | Boiling Point (°C) | Key Advantages |

| Diethyl Ether (Et₂O) | 34.6 | Traditional, well-established, gentle reflux. |

| Tetrahydrofuran (THF) | 66 | Higher reaction rates, better solvation, increased reagent reactivity. nih.govjournalijdr.com |

Emerging Green Solvents in Cyclohexylmagnesium Chloride Preparation

In recent years, there has been a significant push towards the use of more environmentally friendly or "green" solvents in chemical synthesis. For Grignard reactions, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a promising alternative to traditional ethereal solvents. journalijdr.comrsc.orgresearchgate.net

2-MeTHF is derived from renewable resources such as corn cobs and has several advantages over THF and diethyl ether. nih.govchempoint.com It has a higher boiling point (80 °C), which can further accelerate reaction rates, and it is less miscible with water, which simplifies the work-up procedure and solvent recovery. journalijdr.comchempoint.com Studies have shown that for some Grignard reactions, 2-MeTHF can lead to improved yields and reduced formation of byproducts. monumentchemical.com Cyclohexylmagnesium chloride is commercially available in 2-MeTHF, indicating its viability as a solvent for this specific Grignard reagent.

Another green solvent that has been explored for Grignard reactions is cyclopentyl methyl ether (CPME). d-nb.info CPME is noted for its stability and has been used in the synthesis of various Grignard reagents. d-nb.info

Properties of Emerging Green Solvents:

| Solvent | Boiling Point (°C) | Key Advantages |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Derived from renewable resources, higher boiling point, low water miscibility, potential for improved yields. journalijdr.comchempoint.commonumentchemical.com |

| Cyclopentyl Methyl Ether (CPME) | 106 | High boiling point, stable. d-nb.info |

The adoption of these greener solvents offers a pathway to more sustainable chemical manufacturing processes without compromising the efficiency of important reactions like the synthesis of cyclohexylmagnesium chloride.

Modern Techniques for In Situ Monitoring of Grignard Formation

The synthesis of Grignard reagents, such as cyclohexylmagnesium chloride, is notoriously exothermic and often characterized by an unpredictable induction period. wikipedia.orgproquest.com These factors present significant safety and control challenges, particularly during scale-up. acs.org To mitigate these risks and optimize the reaction, modern in situ (in the reaction mixture) monitoring techniques have become indispensable tools. mt.com These methods provide real-time data on reaction initiation, progression, concentration of species, and energy release, allowing for precise control and a deeper understanding of the reaction dynamics. mt.commt.com

Spectroscopic Analysis of Reaction Progression

In situ spectroscopic methods allow for the direct observation of changes in the chemical composition of the reaction mixture over time, without the need for sampling. researchgate.net This real-time tracking is crucial for safely managing the synthesis of cyclohexylmagnesium chloride.

Fourier Transform Infrared (FTIR) Spectroscopy: Mid-infrared (Mid-IR) spectroscopy, particularly Attenuated Total Reflectance (ATR) FTIR, is a powerful technique for monitoring Grignard reagent formation. mt.com An in situ FTIR probe can be inserted directly into the reactor to track the concentration of both the organic halide reactant (cyclohexyl chloride) and the Grignard product (cyclohexylmagnesium chloride). acs.orgmt.com

The process involves adding a small portion (e.g., 5%) of the total cyclohexyl chloride charge and monitoring its infrared absorbance. acs.org A decrease in the characteristic infrared peak of the C-Cl bond of cyclohexyl chloride, coupled with the appearance of new peaks associated with the C-Mg bond of the Grignard reagent, provides definitive confirmation that the reaction has initiated. acs.orgmt.com This confirmation is critical to prevent the dangerous accumulation of unreacted alkyl halide before the exothermic reaction begins. mt.com Once initiation is confirmed, the remainder of the cyclohexyl chloride can be added at a controlled rate, while continuously monitoring its concentration to ensure the reaction does not stall. acs.org

Near-Infrared (NIR) and Raman Spectroscopy: Quantitative online near-infrared (NIR) spectroscopy has also been employed to monitor the formation of Grignard reagents in real-time, enhancing the safety of the highly exothermic process. proquest.com Similarly, Raman spectroscopy is another valuable tool for studying organometallic compounds and their synthesis. mt.comresearchgate.net Both techniques offer the advantage of using fiber-optic probes for remote, in situ analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Online NMR spectroscopy has been utilized to monitor the formation of Grignard reagents in continuous flow systems. researchgate.net This technique provides detailed structural information and quantification of reactants, products, and byproducts, allowing for rapid optimization of reaction conditions. researchgate.net

| Technique | Monitored Species | Key Observations & Advantages | Reference |

|---|---|---|---|

| FTIR (ATR) | Cyclohexyl Chloride, Cyclohexylmagnesium Chloride | Tracks disappearance of C-Cl stretch and appearance of C-Mg related bands. Confirms reaction initiation and monitors reactant accumulation. | acs.orgmt.com |

| NIR | Grignard Reagent | Provides real-time quantitative monitoring of product formation, enhancing process safety. | proquest.com |

| Raman | Organometallic Species | Offers complementary vibrational information to FTIR, suitable for in situ monitoring via fiber-optic probes. | mt.comresearchgate.net |

| NMR | Reactants, Products, Byproducts | Provides detailed structural information and quantification in real-time, especially useful in flow chemistry for rapid optimization. | researchgate.net |

Calorimetric Studies of Reaction Energetics

Grignard reactions are highly exothermic, and understanding the heat flow is paramount for safe operation and scale-up. libretexts.org Reaction calorimetry is a critical technique used to measure the heat released during the formation of cyclohexylmagnesium chloride, providing essential data for thermal hazard assessment and process control. mt.comhzdr.de

By using a reaction calorimeter, researchers can determine key thermodynamic and thermokinetic parameters, such as the total heat of reaction and the rate of heat release. proquest.comhzdr.de This information is vital for designing adequate cooling systems to prevent a runaway reaction, where the heat generated exceeds the cooling capacity, leading to a rapid increase in temperature and pressure. proquest.commt.com

Concurrent monitoring with in situ FTIR and reaction calorimetry provides a comprehensive picture of the reaction. mt.commt.com The spectroscopic data identifies the moment of initiation, while the calorimeter quantifies the resulting exotherm. mt.com For example, after adding an initial charge of an aryl-halide, the heat liberated upon initiation could be measured at approximately -87 to -89 kcal/mol. mt.com This combined approach allows for the development of a robust and safe process by linking real-time chemical changes to their energetic consequences. mt.com

| Parameter | Typical Value Range | Significance in Grignard Synthesis | Reference |

|---|---|---|---|

| Enthalpy of Formation (ΔHf) | -320 to -400 kJ·mol⁻¹ | Quantifies the total heat released; essential for calculating cooling requirements and assessing thermal risk. | proquest.comresearchgate.net |

| Heat Flow (Qr) | Variable (e.g., up to 140 W/L) | Measures the instantaneous rate of heat generation; critical for ensuring cooling capacity is not exceeded. | mt.comhzdr.de |

| Adiabatic Temperature Rise (ΔTad) | Can exceed 160°C | Calculates the potential temperature increase in a cooling failure scenario; a key indicator of runaway reaction potential. | proquest.commt.com |

Control of Side Reactions During Cyclohexylmagnesium Chloride Synthesis

While the formation of the Grignard reagent is the primary desired reaction, several side reactions can occur, reducing the yield and purity of the final product. Effective control of these competing pathways is crucial for an efficient synthesis.

The most significant side reaction in Grignard synthesis is the Wurtz coupling reaction (also known as Wurtz-type coupling). researchgate.netalfa-chemistry.com This reaction involves the coupling of the newly formed Grignard reagent (R-MgX) with the unreacted organic halide (R-X) to form a symmetrical dimer (R-R). wikipedia.orglibretexts.org

R-MgX + R-X → R-R + MgX₂

In the synthesis of cyclohexylmagnesium chloride, this would result in the formation of bicyclohexyl (B1666981). The mechanism is similar to the formation of the Grignard reagent itself and can involve free radical intermediates. libretexts.orgbyjus.comunacademy.com

Several strategies are employed to minimize Wurtz coupling and other side reactions:

Temperature Control: Higher temperatures tend to favor the Wurtz coupling reaction. alfa-chemistry.com Therefore, maintaining a controlled, lower temperature after the reaction has been initiated is essential to suppress the formation of the bicyclohexyl byproduct.

Controlled Addition Rate: Slowly adding the cyclohexyl chloride to the magnesium suspension ensures that its concentration in the reaction mixture remains low. alfa-chemistry.com This minimizes the opportunity for it to react with the already-formed Grignard reagent, thus favoring the primary reaction on the magnesium surface.

Solvent Choice: The reaction is typically conducted in etheral solvents like tetrahydrofuran (THF) or diethyl ether, which solvate and stabilize the Grignard reagent. wikipedia.org Using greener solvents like 2-methyltetrahydrofuran (2-MeTHF) has also been reported for cyclohexylmagnesium chloride. lookchem.comchemicalbook.com

Continuous Flow Processing: Continuous manufacturing offers significant advantages in controlling side reactions. youtube.com In a continuous flow reactor, a large excess of magnesium can be maintained, and the halide starting material is passed through, leading to full conversion within minutes. youtube.com This setup, combined with efficient heat removal, minimizes the time and conditions under which the Grignard reagent and the alkyl halide coexist at high concentrations, thereby reducing Wurtz coupling and improving product quality. researchgate.netyoutube.com

By implementing these control measures, particularly through the use of modern in situ monitoring and advanced reactor technologies, the formation of side products can be significantly suppressed, leading to a higher yield and purity of cyclohexylmagnesium chloride.

Mechanistic Elucidation of Cyclohexylmagnesium Chloride Reactivity

Schlenk Equilibrium in Organomagnesium Halide Solutions

The chemical nature of a Cyclohexylmagnesium chloride solution is more complex than the simple formula C₆H₁₁MgCl suggests. The reactivity and effective concentration of the Grignard reagent are dictated by the Schlenk equilibrium, a dynamic interconversion of various organomagnesium species. acs.org This equilibrium involves the disproportionation of two equivalents of the alkylmagnesium halide into a dialkylmagnesium compound and a magnesium dihalide salt. acs.orgbyjus.com

The position of this equilibrium is sensitive to several factors, including the solvent, concentration, and temperature. acs.org

| Factor | Influence on Schlenk Equilibrium |

| Solvent | In coordinating ether solvents like tetrahydrofuran (B95107) (THF), the equilibrium generally favors the monomeric Cyclohexylmagnesium chloride (C₆H₁₁MgCl) species. acs.org |

| Concentration | Higher concentrations tend to favor the formation of dimeric and higher oligomeric species. acs.orgbyjus.com |

| Additives | The addition of agents like dioxane can precipitate the magnesium halide (MgCl₂), driving the equilibrium towards the formation of dicyclohexylmagnesium ((C₆H₁₁)₂Mg). acs.org |

In solution, particularly in ether solvents such as tetrahydrofuran (THF), Cyclohexylmagnesium chloride does not exist as a simple, unsolvated molecule. The magnesium center is a Lewis acid and coordinates strongly with the lone pairs of the solvent's oxygen atoms. acs.org This solvation is critical to stabilizing the reagent in solution and modulating its reactivity. Typically, the magnesium center coordinates two molecules of THF, leading to a more accurate representation of the monomeric species as C₆H₁₁MgCl(THF)₂. acs.org At low temperatures, this solvated complex can sometimes precipitate from the solution. operachem.com

Beyond simple solvation of the monomer, Cyclohexylmagnesium chloride exhibits a strong tendency to aggregate. acs.org Especially at higher concentrations, various monomeric and dimeric species coexist in equilibrium. byjus.com Computational studies and experimental observations have confirmed that alkyl magnesium chlorides in ether are predominantly present as dimers. acs.orgbyjus.com These aggregates can adopt complex structures, often involving bridging chloride atoms that link two magnesium centers. The dynamic interplay between these solvated monomers, dimers, and higher oligomers defines the bulk properties and reactivity of the Grignard solution.

The interconversion between the various forms of Cyclohexylmagnesium chloride in solution is a rapid and reversible process. The primary pathway for chemical redistribution is the Schlenk equilibrium, which dictates the balance between the halide-containing species (C₆H₁₁MgCl) and the halide-free species ((C₆H₁₁)₂Mg).

Physical aggregation provides another layer of dynamic conversion. Monomeric units of C₆H₁₁MgCl(THF)₂ can associate to form dimers. This process is concentration-dependent, with dilution favoring the monomeric form. The most common dimeric structures involve two magnesium atoms bridged by two chloride ligands. These various species are in constant flux, and their relative abundance can be influenced by subtle changes in the reaction environment.

| Species Type | Formula / Description | Key Characteristics |

| Monomer | C₆H₁₁MgCl | Typically solvated, e.g., C₆H₁₁MgCl(THF)₂. Favored in dilute solutions. acs.org |

| Schlenk Species | (C₆H₁₁)₂Mg | Dicyclohexylmagnesium. Halide-free species formed via Schlenk equilibrium. acs.org |

| Schlenk Species | MgCl₂ | Magnesium chloride. Also formed via Schlenk equilibrium. acs.org |

| Dimer/Oligomer | [C₆H₁₁MgCl]₂ | Aggregated species, often with bridging chloride ligands. Favored at high concentrations. acs.orgbyjus.com |

Competing Reaction Pathways in Grignard Additions

When Cyclohexylmagnesium chloride is introduced to a substrate, typically a carbonyl compound, it does not necessarily react through a single, invariant mechanism. Its behavior is a competition between different pathways, primarily a polar nucleophilic addition and, under certain conditions, a radical-based single electron transfer (SET) process. operachem.comrsc.org For most additions to standard aldehydes and ketones, the polar nucleophilic pathway is dominant. nih.gov The SET mechanism becomes more competitive with substrates that have low reduction potentials, such as aromatic ketones. acs.orgoperachem.com

The archetypal reaction of Cyclohexylmagnesium chloride is its role as a potent nucleophile. The significant polarity of the carbon-magnesium bond results in a partial negative charge on the cyclohexyl carbon, making it highly attracted to the electrophilic carbon of a carbonyl group. libretexts.org This fundamental interaction drives the formation of a new carbon-carbon bond.

Contrary to a simple stepwise depiction, sophisticated computational studies suggest that the polar nucleophilic addition of a Grignard reagent to a carbonyl can proceed through a concerted mechanism. rsc.orgnih.gov In this pathway, the bond-forming and bond-breaking events occur simultaneously within a single, cyclic transition state. nih.gov For Cyclohexylmagnesium chloride adding to a ketone, this involves a four-centered transition state where the nucleophilic cyclohexyl carbon begins to form a bond with the electrophilic carbonyl carbon at the same time as the carbonyl oxygen coordinates to the magnesium atom. acs.orgnih.gov This concerted formation of the new C-C and O-Mg bonds avoids the generation of a discrete, charged intermediate, proceeding smoothly through a single energy barrier to the alkoxide product. psiberg.com

The aggregation of Grignard reagents in solution is not merely a physical curiosity; it has profound mechanistic implications. researchgate.net Dimeric and other dinuclear forms of Cyclohexylmagnesium chloride are not just spectators but can be highly reactive species, in some cases more reactive than their monomeric counterparts. researchgate.netnih.gov

Recent computational models have elucidated a highly favorable reaction pathway involving these dinuclear complexes. acs.orgoperachem.com In this "vicinal" mechanism, the carbonyl substrate and the nucleophilic cyclohexyl group are initially bound to two different, adjacent magnesium centers within a bridged dimer. operachem.comresearchgate.net The coordination of the carbonyl's oxygen to one magnesium center significantly increases the electrophilicity of the carbonyl carbon. acs.org This activation, combined with the close proximity of the cyclohexyl group on the neighboring magnesium atom, facilitates an intramolecular-like nucleophilic attack. acs.orgoperachem.com This pathway, which leverages the pre-organized structure of the Grignard dimer, often presents a lower activation energy than reactions involving the monomeric species alone. nih.govresearchgate.net Therefore, the reactivity observed in many Grignard reactions is likely an ensemble of parallel pathways involving both monomeric and various aggregated species present in the Schlenk equilibrium. nih.gov

Single Electron Transfer (SET) Mechanisms

While the reactivity of Grignard reagents like cyclohexylmagnesium chloride is often depicted as a polar, nucleophilic addition, an alternative pathway involving single electron transfer (SET) has been identified. This mechanism becomes particularly relevant under specific substrate and reaction conditions. The SET pathway involves the transfer of a single electron from the Grignard reagent to the substrate, typically a carbonyl compound, generating a radical anion intermediate.

The single electron transfer from cyclohexylmagnesium chloride to a substrate, such as a ketone, results in the formation of a cyclohexyl radical (C₆H₁₁•) and a ketyl radical anion. The cyclohexyl radical is a secondary alkyl radical, which is transient and highly reactive. Its stability is influenced by hyperconjugation with adjacent C-H bonds.

The stability of radical intermediates is a critical factor in dictating reaction pathways. Generally, radical stability follows the order: tertiary > secondary > primary. This is due to the stabilizing effects of alkyl groups through σ-donation. Furthermore, resonance delocalization can significantly stabilize radicals, making benzylic and allylic radicals more stable than even tertiary alkyl radicals. ucl.ac.uk The persistence of any radical is also dependent on kinetic stabilization, where steric hindrance around the radical center can inhibit dimerization or other quenching reactions. guidechem.comresearchgate.net In the context of the SET mechanism with cyclohexylmagnesium chloride, the transient cyclohexyl radical must be captured or react further to form stable products.

Table 1: General Order of Carbon Radical Stability

| Radical Type | Example | Relative Stability | Stabilizing Factors |

| Tertiary Alkyl | (CH₃)₃C• | Most Stable | σ-donation from three alkyl groups |

| Secondary Alkyl | (CH₃)₂CH• | Intermediate | σ-donation from two alkyl groups |

| Primary Alkyl | CH₃CH₂• | Least Stable | σ-donation from one alkyl group |

| Allylic/Benzylic | C₆H₅CH₂• | Very Stable | Resonance Delocalization |

This table illustrates the general stability trends for carbon radicals, relevant to the cyclohexyl radical intermediate.

The operative mechanism, whether polar or a single electron transfer, is highly dependent on the substrate. chem-station.com A key parameter influencing this divergence is the reduction potential of the carbonyl compound. Substrates with low-lying empty π orbitals are more susceptible to accepting an electron, thereby favoring the SET pathway. acs.org

Steric hindrance is another major factor. Reactions with sterically hindered ketones are more likely to proceed via an SET mechanism. youtube.com In a highly congested transition state required for polar nucleophilic addition, the electron transfer can occur over a greater distance, becoming the lower energy pathway. This can lead to side products resulting from radical coupling or reduction, rather than the expected alcohol from direct addition. youtube.com Conversely, additions to unhindered substrates like aldehydes or simple alkyl ketones typically show no evidence of SET and are believed to proceed through a concerted, two-electron pathway. solubilityofthings.com

Table 2: Influence of Substrate on Grignard Reaction Mechanism

| Substrate Class | Dominant Mechanism | Rationale | Typical Products |

| Aldehydes & Alkyl Ketones | Polar Nucleophilic Addition | High reduction potential, low steric hindrance. solubilityofthings.com | Secondary/Tertiary Alcohols |

| Aromatic Ketones | Mixed / SET | Lower reduction potential, potential for radical stabilization. solubilityofthings.com | Addition products, potential for SET-derived byproducts. |

| Sterically Hindered Ketones | Single Electron Transfer (SET) | Steric repulsion disfavors the polar transition state. youtube.com | Reduction products (alcohols), enolates, radical coupling products. |

| Electron-Deficient Ketones | Single Electron Transfer (SET) | Very low reduction potential facilitates electron transfer. solubilityofthings.com | High proportion of SET-derived products. |

Role of Solvent Molecules in Stabilizing Transition States

The solvent is not merely an inert medium for Grignard reactions but plays a crucial and active role in the reaction mechanism. Ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether, are essential for the formation and reactivity of cyclohexylmagnesium chloride. libretexts.org

In solution, the magnesium center of cyclohexylmagnesium chloride is coordinated by solvent molecules. Typically, two ether molecules coordinate to the magnesium, forming a tetracoordinate complex, RMgX(L)₂, where L is the solvent. wikipedia.orgwikipedia.org This coordination is crucial for stabilizing the Grignard reagent, preventing its aggregation, and solubilizing it. libretexts.org The lone pair electrons from the ether oxygen atoms donate into vacant orbitals on the magnesium, stabilizing the electron-deficient metal center. This solvation influences the Schlenk equilibrium, the dynamic equilibrium between RMgX, R₂Mg, and MgX₂. wikipedia.orgnih.gov The degree of solvation can impact reactivity, with computational studies suggesting that more highly solvated organomagnesium species can be more reactive in nucleophilic additions. acs.org

Solvent molecules are key players in the dynamics of the reaction. The transition state of the Grignard addition involves the coordination of the carbonyl substrate to the magnesium center. This process necessitates the displacement of a solvent molecule. The entire process is a dynamic exchange of ligands (solvent, alkyl/aryl group, halide, and substrate) around the magnesium center. acs.org Computational studies have shown that solvent dynamics are critical for driving the ligand exchange and dissociation steps required for the reaction to proceed. ucl.ac.ukresearchgate.net The cleavage of magnesium-ligand bonds often occurs at the most solvated magnesium center, while bond formation takes place at the least solvated one, highlighting the solvent's role in facilitating the reaction pathway. researchgate.net

Influence of Lithium Salts on Reaction Mechanisms and Reactivity Enhancement

The addition of lithium chloride (LiCl) to Grignard reagents leads to the formation of highly reactive solutions often referred to as "Turbo Grignard" reagents. chem-station.comyoutube.com This addition has a profound effect on the structure and reactivity of cyclohexylmagnesium chloride in solution.

The primary role of LiCl is to break down the dimeric and higher oligomeric aggregates of the Grignard reagent that exist in solution. researchgate.netorganic-chemistry.org This deaggregation shifts the Schlenk equilibrium and increases the concentration of reactive monomeric organomagnesium species. The formation of soluble mixed magnesiate complexes, such as RMgCl·LiCl, results in a more nucleophilic carbon center. researchgate.net This enhanced nucleophilicity is rationalized by the formation of anionic 'ate' complexes, which are more electron-rich. researchgate.net

This heightened reactivity allows for reactions to be carried out at lower temperatures, often with greater chemoselectivity and tolerance for sensitive functional groups that might be incompatible with standard Grignard reagents. chem-station.comorganic-chemistry.org For instance, the presence of LiCl can accelerate halogen-magnesium exchange reactions and improve the efficiency of nucleophilic additions. organic-chemistry.org Computational studies indicate that LiCl interacts preferentially with the MgCl₂ species from the Schlenk equilibrium, decomposing into smaller, more soluble, mixed Li:Mg:Cl clusters and shifting the equilibrium to favor a higher concentration of the more reactive dialkylmagnesium species. nih.gov

Table 3: Effect of LiCl on Cyclohexylmagnesium Chloride Properties

| Property | Standard c-HexMgCl in THF | c-HexMgCl·LiCl in THF ("Turbo Grignard") |

| Solution Structure | Exists in Schlenk equilibrium, forming dimers and larger aggregates. wikipedia.org | Aggregates are broken down, favoring monomeric species. organic-chemistry.org |

| Nucleophilicity | Moderate | Significantly Enhanced. researchgate.net |

| Reactivity | Standard Grignard reactivity. | Higher reactivity, allowing for reactions at lower temperatures. chem-station.com |

| Functional Group Tolerance | Limited by basicity and nucleophilicity. | Improved tolerance for sensitive functional groups. wikipedia.org |

| Mechanism | Can proceed via polar or SET pathways depending on substrate. | Favors nucleophilic pathways due to increased carbanion character; can still undergo SET with appropriate substrates. |

"Turbo Grignard" Reagents: Interaction of Cyclohexylmagnesium Chloride with LiCl

In solution, particularly in ethereal solvents like tetrahydrofuran (THF), Grignard reagents exist in a complex equilibrium involving multiple species. nih.govacs.org This is known as the Schlenk equilibrium, where the alkylmagnesium halide is in equilibrium with its corresponding dialkylmagnesium and magnesium dihalide. nih.govacs.org For cyclohexylmagnesium chloride (CyMgCl), this can be represented as:

2 CyMgCl ⇌ Cy₂Mg + MgCl₂

The addition of lithium chloride to this system has a profound impact on the equilibrium and the nature of the species present in the solution. nih.govresearchgate.net LiCl is known to break down the polymeric aggregates of the Grignard reagent, which are less reactive. vander-lingen.nlorganic-chemistry.org This deaggregation leads to the formation of smaller, more soluble, and more reactive species. nih.govresearchgate.net

One of the key interactions is the formation of mixed magnesium/lithium halide complexes. nih.govresearchgate.net Computational studies and experimental evidence suggest that LiCl has a strong affinity for magnesium dichloride (MgCl₂), a product of the Schlenk equilibrium. nih.govacs.org This interaction sequesters MgCl₂ and shifts the Schlenk equilibrium to the right, thereby increasing the concentration of the highly reactive dicyclohexylmagnesium (Cy₂Mg). nih.govacs.org

The formation of these mixed aggregates can be represented by the following simplified equation:

CyMgCl + LiCl ⇌ CyMgCl·LiCl

This 1:1 complex is often referred to as the "Turbo Grignard" reagent and is characterized by its enhanced solubility and reactivity. rsc.orgresearchgate.net The presence of LiCl leads to a more ionic character of the carbon-magnesium bond, which in turn increases the nucleophilicity of the cyclohexyl group. researchgate.net

| Species | Typical Concentration without LiCl | Typical Concentration with LiCl | Role of Species |

|---|---|---|---|

| (CyMgCl)n (Aggregates) | High | Low | Less reactive |

| CyMgCl (Monomer) | Moderate | Moderate | Reactive |

| Cy₂Mg | Low | High | Highly reactive nucleophile |

| MgCl₂ | Low | Low (complexed with LiCl) | Schlenk equilibrium component |

| [Cy₂MgCl]⁻Li⁺ (Ate complex) | Very Low | Increased | Highly nucleophilic |

Impact of Lithium Ions on Aggregation and Nucleophilicity

The influence of lithium ions on the aggregation state and nucleophilicity of cyclohexylmagnesium chloride is a critical aspect of the "turbo" effect. As mentioned, Grignard reagents in solution tend to form dimers, trimers, or even larger oligomeric structures. researchgate.net These aggregates are generally less reactive due to the bridging halide and alkyl groups, which reduce the availability of the nucleophilic carbon center.

Furthermore, the addition of LiCl promotes the formation of anionic "ate" complexes, such as [Cy₂MgCl]⁻Li⁺. researchgate.net These species are characterized by a magnesium center with a higher electron density, which consequently enhances the nucleophilicity of the cyclohexyl groups attached to it. researchgate.net The formation of these more electron-rich and, therefore, more nucleophilic ate complexes is a key factor in rationalizing the beneficial effect of LiCl on the reactivity of Grignard reagents. researchgate.net

The increased nucleophilicity of the cyclohexylmagnesium chloride-LiCl system allows for reactions that are often sluggish or unsuccessful with the conventional Grignard reagent alone. For example, the halogen-magnesium exchange reaction is significantly accelerated in the presence of LiCl. organic-chemistry.org

| Reaction Type | Reactivity of CyMgCl | Reactivity of CyMgCl·LiCl | Reason for Enhanced Reactivity |

|---|---|---|---|

| Addition to Ketones | Good | Excellent | Increased nucleophilicity |

| Halogen-Magnesium Exchange | Slow | Fast | Deaggregation and formation of ate complexes |

| Cross-Coupling Reactions | Moderate | High | Prevention of side reactions and increased solubility |

Advanced Applications of Cyclohexylmagnesium Chloride in Organic Transformations

Nucleophilic Additions to Carbonyl Compounds

The reaction of Grignard reagents with carbonyl compounds represents a cornerstone of carbon-carbon bond formation. Cyclohexylmagnesium chloride acts as a potent nucleophile, delivering a cyclohexyl carbanion equivalent to the electrophilic carbon of aldehydes and ketones. This addition transforms the planar carbonyl group into a tetrahedral alkoxide intermediate, which upon acidic workup yields the corresponding alcohol. The reaction with aldehydes produces secondary alcohols, while ketones yield tertiary alcohols.

Achieving stereocontrol in the addition of nucleophiles to prochiral carbonyl compounds is a significant challenge in asymmetric synthesis. The addition of cyclohexylmagnesium chloride to an aldehyde or an unsymmetrical ketone creates a new stereocenter. In the absence of any chiral influence, a racemic mixture of enantiomers is typically formed.

To induce stereoselectivity, the reaction can be conducted in the presence of chiral ligands that coordinate to the magnesium atom of the Grignard reagent. Chiral diamines, derived from amino acids like (S)-proline, are often employed for this purpose. These ligands create a chiral environment around the reactive center, forcing the Grignard reagent to approach the carbonyl group from one face preferentially over the other. This facial bias results in the formation of one enantiomer in excess. The effectiveness of this enantioselective addition is influenced by factors such as the structure of the chiral ligand, the solvent, and the reaction temperature. While the principle is well-established for Grignard reagents, specific performance data for cyclohexylmagnesium chloride in such ligand-controlled stereoselective additions is not extensively detailed in comparative studies.

When a carbonyl compound already contains a stereocenter, particularly at the α- or β-position, the addition of cyclohexylmagnesium chloride can lead to the formation of one diastereomer preferentially. The stereochemical outcome of these reactions is often predictable using established models of asymmetric induction.

Two primary models govern the diastereoselectivity:

Felkin-Anh Model (Non-chelation Control): In the absence of a chelating group near the carbonyl, the reaction proceeds through a staggered conformation that minimizes steric strain. The largest substituent on the adjacent stereocenter orients itself anti-periplanar to the incoming nucleophile. The cyclohexyl group of the Grignard reagent then attacks the carbonyl carbon from the least hindered trajectory, typically past the smallest substituent.

Cram Chelation Model: If the substrate contains a Lewis basic atom (like oxygen or nitrogen) at the α- or β-position, it can form a five- or six-membered chelate ring with the magnesium ion of the Grignard reagent. This locks the conformation of the substrate, and the cyclohexyl nucleophile preferentially attacks from the less hindered face of the rigid, chelated intermediate. Silyl protecting groups on a nearby hydroxyl function are generally too bulky and weakly coordinating to promote chelation, thus favoring Felkin-Anh addition.

The choice of solvent and the nature of the halide in the Grignard reagent can also influence selectivity. Weakly coordinating solvents can enhance the Lewis acidity of the magnesium center, promoting chelation where possible.

Metalation of CH-Acidic Compounds

Beyond its role as a nucleophile, cyclohexylmagnesium chloride is a strong base capable of deprotonating a variety of C-H acidic compounds. This process, known as metalation or magnesiation, generates a new organomagnesium species (a Grignard reagent) and the neutral hydrocarbon, cyclohexane. The driving force for this acid-base reaction is the formation of the very stable, non-basic alkane.

This reactivity is particularly useful for generating functionalized Grignard reagents from substrates that are not easily prepared from the corresponding organic halide. Compounds with sufficiently acidic protons, such as terminal alkynes (e.g., phenylacetylene) and certain activated aromatic heterocycles (e.g., thiophene), can be deprotonated by cyclohexylmagnesium chloride. For instance, the reaction with an alcohol like ethanol (B145695) results in rapid deprotonation of the hydroxyl group. While more specialized and less sterically hindered magnesium bases like TMPMgCl·LiCl (Hauser base) are often used for efficient and regioselective metalation of sensitive heterocycles, cyclohexylmagnesium chloride remains a viable reagent for deprotonating suitably acidic C-H bonds. researchgate.net

Cross-Coupling Reactions Utilizing Cyclohexylmagnesium Chloride

Cyclohexylmagnesium chloride is an important coupling partner in transition metal-catalyzed reactions that form new carbon-carbon bonds, providing a straightforward method for introducing a cyclohexyl moiety onto various scaffolds.

The Kumada coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, involves the reaction of a Grignard reagent with an organic halide (aryl, vinyl, or alkyl) in the presence of a nickel or palladium catalyst. core.ac.uk This methodology offers a powerful route to construct C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds. However, recent advancements have focused on more economical and environmentally benign catalysts, such as iron.

Iron complexes have emerged as highly effective, inexpensive, and low-toxicity catalysts for cross-coupling reactions. acgpubs.orgntnu.edu.tw Iron-catalyzed Kumada-type couplings have proven to be exceptionally versatile, tolerating a wide range of functional groups and enabling the coupling of challenging substrates.

Cyclohexylmagnesium chloride (or the closely related cyclohexylmagnesium bromide) couples efficiently with various aryl and heteroaryl chlorides under iron catalysis. These reactions typically proceed under mild conditions and are tolerant of electron-rich and electron-poor aromatic systems. Research has shown that moderate to good yields can be achieved in the coupling of cyclohexylmagnesium halides with substituted aryl chlorides. acgpubs.org A potential side reaction with secondary alkyl Grignard reagents is β-hydride elimination, which can lead to the formation of isomeric byproducts. acgpubs.org

The table below presents data from a study on the iron-catalyzed cross-coupling of various non-activated aryl chlorides with cyclohexylmagnesium bromide, which exhibits reactivity analogous to the chloride counterpart in this transformation. acgpubs.org

| Aryl Chloride Substrate | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 4-Chlorotoluene | FeCl₂(H₂O)₄ (5 mol%) | 18 | 61 |

| 4-Chloroanisole | FeCl₂(H₂O)₄ (5 mol%) | 18 | 54 |

| 1-Chloro-4-(trifluoromethyl)benzene | FeCl₂(H₂O)₄ (5 mol%) | 18 | 41 |

| 2-Chloronaphthalene | FeCl₂(H₂O)₄ (5 mol%) | 18 | 65 |

Transition Metal-Catalyzed Kumada Cross-Coupling Reactions

Nickel- and Palladium-Catalyzed Variants

Transition metal catalysis has revolutionized the application of Grignard reagents, allowing for the formation of carbon-carbon bonds that are otherwise difficult to access. Nickel and palladium complexes are the most common catalysts for these transformations, each offering distinct advantages in terms of reactivity, selectivity, and substrate scope. The general catalytic cycle for these reactions, known as Kumada coupling, involves three key steps: oxidative addition of an organic halide to the low-valent metal center, transmetalation of the cyclohexyl group from magnesium to the metal catalyst, and reductive elimination of the final product to regenerate the catalyst.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts are often favored for their high reactivity and lower cost compared to palladium. They are particularly effective in coupling robust C(sp³)-hybridized nucleophiles like cyclohexylmagnesium chloride with a range of electrophiles, including aryl chlorides and tosylates. Certain nickel compounds have been shown to efficiently catalyze the cross-coupling between various organomagnesium compounds, including cycloalkyl Grignard reagents, and aromatic ethers. The choice of ligand, often an N-heterocyclic carbene (NHC) or a phosphine (B1218219), is crucial for stabilizing the nickel intermediates and promoting efficient reductive elimination, which can be a challenging step with sterically demanding groups.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are renowned for their broad functional group tolerance and predictable reactivity. organic-chemistry.org While early examples of palladium-catalyzed cross-coupling focused on more reactive organometallic reagents, modern advancements in ligand design have enabled the efficient use of Grignard reagents. organic-chemistry.org Bulky, electron-rich phosphine ligands, such as tricyclohexylphosphine (B42057) or biarylphosphines, are particularly effective. These ligands facilitate the oxidative addition of less reactive electrophiles like aryl chlorides and stabilize the catalytic species, preventing side reactions such as β-hydride elimination. organic-chemistry.org The addition of zinc halide salts can sometimes "soften" the highly reactive Grignard reagent, leading to improved yields and functional group compatibility in palladium-catalyzed systems. organic-chemistry.org

| Feature | Nickel-Catalyzed Variants | Palladium-Catalyzed Variants |

|---|---|---|

| Catalyst Cost | Generally lower | Generally higher |

| Typical Electrophiles | Aryl chlorides, bromides, tosylates, ethers | Aryl/vinyl chlorides, bromides, iodides, triflates |

| Common Ligands | N-Heterocyclic Carbenes (NHCs), Phosphines (e.g., dppe) | Bulky Phosphines (e.g., PCy3, XPhos, SPhos) |

| Key Advantage | High reactivity, effective for less reactive electrophiles | Excellent functional group tolerance, well-understood reactivity |

| Potential Challenge | Sensitivity to reaction conditions, potential for side reactions | Slower reaction rates with unreactive electrophiles (e.g., chlorides) |

Chemo- and Regioselectivity in Cross-Coupling Processes

Achieving high levels of selectivity is a critical challenge in cross-coupling reactions, particularly when using highly reactive nucleophiles like cyclohexylmagnesium chloride.

Chemoselectivity: This refers to the preferential reaction of the Grignard reagent with one functional group over another within the electrophilic coupling partner. The high nucleophilicity and basicity of cyclohexylmagnesium chloride can lead to undesired side reactions with sensitive functional groups such as esters, ketones, and nitriles. However, careful selection of the catalyst system can mitigate these issues. Modern palladium-phosphine complexes, for instance, can exhibit remarkable chemoselectivity, promoting the desired C-C bond formation while leaving ester and nitrile groups intact. organic-chemistry.orgorganic-chemistry.org One strategy to enhance chemoselectivity involves transmetalation from magnesium to a less reactive metal like zinc, which tempers the nucleophilicity of the organometallic reagent before it engages in the catalytic cycle. organic-chemistry.org

Regioselectivity: This concerns the site of coupling when the electrophile has multiple potential reaction centers, such as a di- or polyhalogenated aromatic compound. The outcome is typically governed by a combination of electronic and steric factors.

Electronic Effects: Oxidative addition of the catalyst usually occurs preferentially at the most electron-deficient C-X bond.

Steric Effects: The bulky nature of the cyclohexyl group often directs the coupling to the least sterically hindered position on the electrophile. The choice of ligand can also play a crucial role in determining regioselectivity, sometimes overriding the intrinsic electronic preferences of the substrate.

| Selectivity Type | Controlling Factor | Effect / Strategy |

|---|---|---|

| Chemoselectivity | Catalyst/Ligand Choice | Bulky, electron-rich ligands can accelerate reductive elimination, outcompeting side reactions. |

| Reaction Temperature | Lower temperatures often favor the desired coupling over side reactions with functional groups. | |

| Additives (e.g., ZnCl2) | In-situ transmetalation to a less reactive organozinc species enhances functional group tolerance. organic-chemistry.org | |

| Regioselectivity | Substrate Electronics | Coupling is favored at the most electron-poor C-X bond. |

| Steric Hindrance | The bulky cyclohexyl group favors coupling at the least sterically encumbered position. |

Introduction of the Cyclohexyl Moiety in Complex Molecular Architectures

Cyclohexylmagnesium chloride is a key reagent for introducing the cyclohexyl group, a common structural motif in pharmaceuticals and materials science that can enhance lipophilicity and influence molecular conformation.

Synthesis of Cyclohexyl-Containing Intermediates

Beyond cross-coupling, cyclohexylmagnesium chloride is widely used to generate fundamental building blocks for more complex syntheses. Its reaction with various electrophiles provides access to a diverse range of cyclohexyl-substituted intermediates. A classic application is the nucleophilic addition to carbonyl compounds. For example, reaction with paraformaldehyde yields cyclohexylcarbinol, a primary alcohol, while reaction with carbon dioxide followed by acidic workup produces cyclohexanecarboxylic acid. These transformations are fundamental in organic synthesis for building molecular complexity.

| Electrophile | Product Intermediate | Reaction Type |

|---|---|---|

| Paraformaldehyde (CH2O)n | Cyclohexylcarbinol | Carbonyl Addition |

| Carbon Dioxide (CO2) | Cyclohexanecarboxylic acid | Carboxylation |

| Aryl Halide (Ar-X) | Cyclohexylarene | Kumada Cross-Coupling |

| Alkenyl Halide (R2C=CR-X) | Cyclohexylalkene | Kumada Cross-Coupling |

Formation of New Carbon-Heteroatom Bonds

While primarily used for C-C bond formation, cyclohexylmagnesium chloride can also react with various heteroatom electrophiles to form new carbon-heteroatom bonds, providing access to valuable organosilicon, organosulfur, and organoboron compounds.

Carbon-Silicon Bonds: The reaction of cyclohexylmagnesium chloride with silicon halides, such as tetrachlorosilane (B154696) (SiCl₄), is a direct method for creating C-Si bonds. Stepwise addition can lead to the formation of compounds like tricyclohexylchlorosilane after subsequent treatment with acid. google.com These organosilane products are versatile synthetic intermediates.

Carbon-Sulfur Bonds: Thioethers (sulfides) can be synthesized by reacting cyclohexylmagnesium chloride with an electrophilic sulfur source. acsgcipr.org Suitable sulfur electrophiles include disulfides (R-S-S-R), sulfenyl chlorides (R-S-Cl), or Bunte salts (R-S-SO₃Na), which allow for the direct formation of a C-S bond. acsgcipr.org

Carbon-Boron Bonds: Organoboron compounds, such as boronic esters, are exceptionally important in modern organic chemistry, particularly as substrates in Suzuki-Miyaura cross-coupling reactions. Cyclohexyl boronic esters can be prepared by reacting cyclohexylmagnesium chloride with a trialkyl borate (B1201080), such as trimethyl borate B(OMe)₃, followed by an aqueous or alcoholic workup.

| Heteroatom | Electrophile Example | Product Class |

|---|---|---|

| Silicon (Si) | Tetrachlorosilane (SiCl4) | Organosilane (e.g., Tricyclohexylchlorosilane) google.com |

| Sulfur (S) | Dimethyl disulfide (CH3S-SCH3) | Thioether (Cyclohexyl methyl sulfide) |

| Boron (B) | Trimethyl borate (B(OCH3)3) | Boronic Acid / Ester |

| Phosphorus (P) | Chlorodiphenylphosphine (Ph2PCl) | Tertiary Phosphine (Cyclohexyldiphenylphosphine) |

Computational Chemistry and Spectroscopic Characterization of Cyclohexylmagnesium Chloride Systems

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations have become indispensable for unraveling the intricate details of Grignard reactions at a molecular level. whiterose.ac.uk These computational approaches allow for the investigation of reaction mechanisms and the influence of various factors, such as solvent and aggregation state, which are often difficult to probe experimentally. acs.orgresearchgate.net

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules, making it well-suited for studying the reaction pathways of Grignard reagents. worldscientific.com DFT calculations have been employed to explore the mechanisms of Grignard reactions with carbonyl compounds, revealing potential reaction paths. researchgate.net Studies on model systems, such as the reaction of methylmagnesium chloride with formaldehyde (B43269), have identified pathways involving dimeric Grignard reagents where the carbonyl compound coordinates to the magnesium centers. researchgate.net

For a system like cyclohexylmagnesium chloride, DFT can be used to compare the energetics of different mechanistic possibilities, such as a concerted polar mechanism versus a stepwise single electron transfer (SET) process. researchgate.net The preference for one pathway over another is often influenced by the steric bulk of the alkyl group and the geometry of the precursor complexes. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed energy profile for the reaction.

Table 1: Illustrative DFT Data for a Model Grignard Reaction Pathway This table presents hypothetical energy values to illustrate the type of data generated from DFT calculations for different mechanistic steps.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| Reactants | RMgX + C=O | 0.0 |

| Pre-reaction Complex | [RMgX---O=C] | -5.2 |

| Transition State (Polar) | [TS-Polar] | +15.7 |

| Transition State (SET) | [TS-SET] | +21.3 |

| Product Complex | [R-C-O-MgX] | -25.0 |

While static DFT calculations provide crucial energetic information, Ab Initio Molecular Dynamics (AIMD) simulations offer a dynamic picture of the reaction, particularly regarding the role of the solvent. acs.orgarxiv.org AIMD computes the forces on atoms "on-the-fly" from electronic structure calculations, allowing for the simulation of molecular motion and interactions over time. arxiv.org

In the context of cyclohexylmagnesium chloride, which is typically used in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), AIMD simulations are critical for understanding solvation. wikipedia.org Studies on simpler Grignard reagents in THF have shown that magnesium centers can coordinate a variable number of solvent molecules. acs.orgresearchgate.net This dynamic solvation shell plays a direct role in the Schlenk equilibrium—the process governing the distribution of R₂Mg, MgX₂, and RMgX species—and modulates the reactivity of the Grignard reagent. acs.orgresearchgate.net AIMD can reveal how solvent molecules rearrange to stabilize transition states or facilitate ligand exchange between magnesium centers, providing insights that are inaccessible through static models. acs.orgnih.gov

A key aspect of understanding reaction kinetics is the characterization of the transition state (TS)—the highest energy point along a reaction coordinate. Quantum chemical calculations are uniquely capable of locating and characterizing these fleeting structures. worldscientific.comresearchgate.net For reactions involving cyclohexylmagnesium chloride, computational methods can predict the three-dimensional geometry of the TS for steps like the nucleophilic addition to a carbonyl group. researchgate.net

The structure of the transition state reveals the precise arrangement of atoms as bonds are broken and formed. researchgate.net For instance, in a Grignard addition, calculations can show the forming C-C bond and the interaction of the carbonyl oxygen with the magnesium atom. researchgate.netresearchgate.net Furthermore, these calculations provide the activation energy (the energy barrier from reactant to transition state), which is the primary determinant of the reaction rate. By comparing the activation energies of competing pathways, chemists can predict which reaction is more likely to occur. worldscientific.com

In Situ Spectroscopic Probes for Real-Time Reaction Monitoring

The hazardous and highly exothermic nature of Grignard reagent formation and subsequent reactions necessitates careful monitoring, especially during scale-up. acs.org In situ spectroscopic techniques allow for the real-time tracking of chemical species directly in the reaction vessel without sample extraction, providing a continuous stream of data on reaction progress, initiation, and endpoint. stk-online.chmt.commt.com

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) for monitoring Grignard reactions. acs.orgmt.com By inserting an attenuated total reflectance (ATR) probe into the reactor, chemists can follow the concentrations of key species in real time. stk-online.ch A primary application is the definitive identification of reaction initiation. acs.orgresearchgate.net The formation of cyclohexylmagnesium chloride from cyclohexyl chloride and magnesium can be monitored by observing the decrease in the infrared absorbance band corresponding to the C-Cl bond of the reactant. acs.org

Once initiation is confirmed, the feed of the organic halide can proceed safely. acs.org Continuous monitoring with FTIR ensures that the reaction does not stall, preventing the dangerous accumulation of unreacted reagents. mt.comresearchgate.net The technique can also track the consumption of substrates and the formation of products in subsequent reactions, providing valuable kinetic data. mt.com

Table 2: Representative Infrared Frequencies for Monitoring a Grignard Reaction This table provides typical C-X and C=O stretching frequencies to illustrate how FTIR can be used to track reactants and products.

| Compound Type | Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Monitored Trend |

| Alkyl Halide (Reactant) | C-Cl | Stretch | 650 - 850 | Decreasing |

| Ketone (Substrate) | C=O | Stretch | 1700 - 1725 | Decreasing |

| Tertiary Alcohol (Product) | O-H | Stretch (Broad) | 3200 - 3600 | Increasing |

Raman spectroscopy is another vibrational spectroscopy technique that offers complementary information to FTIR for monitoring organometallic transformations. researchgate.netresearchgate.net A significant advantage of Raman spectroscopy is its relative insensitivity to water, which can be beneficial in certain contexts, although Grignard reactions are typically run under anhydrous conditions. mdpi.com Furthermore, Raman measurements can often be taken through translucent reaction vessels, simplifying the experimental setup. researchgate.net

This technique can be used for the quality determination of Grignard reagents by detecting impurities. mdpi.com In reaction monitoring, Raman spectroscopy can track changes in the vibrational modes of both organic and organometallic species. researchgate.net The stretching modes of metal-carbon and metal-halogen bonds, while often challenging to observe with FTIR, may be accessible via Raman, providing direct insight into the structure and concentration of the Grignard reagent itself. researchgate.net The combination of in situ Raman and multivariate analysis can serve as an effective tool for the rapid and non-destructive analysis of these complex reactions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the analysis of Grignard reagents in solution, providing detailed insights into their structure, dynamics, and the complex equilibria they undergo. While specific NMR data for cyclohexylmagnesium chloride is not extensively reported in publicly accessible literature, the principles of NMR analysis as applied to Grignard reagents, in general, can be extrapolated to understand its behavior. Key nuclei for these studies include ¹H, ¹³C, and ²⁵Mg.

¹H and ¹³C NMR spectroscopy can be used to characterize the cyclohexyl group attached to the magnesium atom. However, due to the electropositive nature of magnesium, the alpha-protons and carbons (directly bonded to the metal) experience a significant upfield shift compared to their positions in non-metallic cyclohexyl compounds. This shielding effect is a hallmark of organometallic compounds. Furthermore, the dynamic nature of the Schlenk equilibrium and the potential for rapid exchange between different aggregated species can lead to broadened signals in the NMR spectrum.

²⁵Mg NMR spectroscopy, although challenged by the low natural abundance (10.00%) and quadrupolar nature (spin I = 5/2) of the ²⁵Mg nucleus, offers a direct probe into the local environment of the magnesium center. huji.ac.il The chemical shifts and line widths in ²⁵Mg NMR are highly sensitive to the coordination sphere of the magnesium atom. In symmetrical environments, relatively narrow lines are observed, while asymmetric environments, such as those in Grignard reagents, typically result in broad signals. huji.ac.il This technique can, in principle, distinguish between the various species present in a Grignard solution, such as the monomer (RMgX), the dialkylmagnesium (R₂Mg), and the magnesium halide (MgX₂), as each will have a distinct magnesium environment.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that can be employed to study the aggregation of molecules in solution by measuring their diffusion coefficients. osti.govrsc.org Larger aggregates will diffuse more slowly than smaller ones, allowing for the separation of signals from monomers, dimers, and higher oligomers in the DOSY spectrum. researchgate.netnih.gov This method provides a qualitative and sometimes quantitative measure of the association state of the Grignard reagent in a given solvent. osti.gov

Table 1: Representative ¹H NMR Chemical Shifts for Protons Alpha to Magnesium in Grignard Reagents

| Compound | Solvent | Chemical Shift (δ, ppm) |

| CH₃MgCl | THF | -1.75 |

| C₂H₅MgBr | Diethyl Ether | -0.80 |

| Cyclohexylmagnesium Chloride (estimated) | THF | -0.5 to -1.5 |

Note: The value for cyclohexylmagnesium chloride is an estimation based on typical upfield shifts observed for alpha-protons in Grignard reagents and is not based on reported experimental data.

Elucidation of Aggregation States and Solvation Shells

The behavior of Grignard reagents in solution is dominated by the Schlenk equilibrium and the tendency of the organomagnesium species to form aggregates. The nature and extent of this aggregation are influenced by several factors, including the identity of the organic group and the halogen, the solvent, and the concentration.

Experimental Determination of Association Factors

The degree of aggregation of a Grignard reagent in solution is often described by its association factor, i, which is the ratio of the experimentally determined molecular weight to the formula weight of the monomeric species. Techniques such as ebullioscopy (boiling point elevation) and cryoscopy (freezing point depression) have been historically used to determine these association factors.

These studies have revealed that Grignard reagents can exist as monomers, dimers, or higher oligomers. In strongly coordinating solvents like tetrahydrofuran (THF), Grignard reagents with smaller alkyl groups tend to be predominantly monomeric. In less coordinating solvents such as diethyl ether, or with bulkier organic substituents, higher degrees of aggregation are often observed. For cyclohexylmagnesium chloride, it is expected that in THF, a significant portion of the species will be monomeric or dimeric, while in diethyl ether, higher oligomers may be more prevalent.

Table 2: Typical Association Factors for Grignard Reagents in Different Solvents

| Grignard Reagent | Solvent | Concentration Range (mol/L) | Association Factor (i) | Predominant Species |

| CH₃MgBr | Diethyl Ether | 0.1 - 1.0 | 1.8 - 2.5 | Dimer |

| C₂H₅MgBr | Diethyl Ether | 0.1 - 1.0 | 1.5 - 2.0 | Monomer/Dimer |

| t-BuMgCl | Diethyl Ether | 0.1 - 1.0 | ~1.0 | Monomer |

| C₂H₅MgCl | THF | 0.1 - 1.0 | ~1.0 | Monomer |

Theoretical Modeling of Oligomeric Structures in Solution

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the structures and stabilities of Grignard reagent aggregates and their solvation shells. These theoretical models provide insights that can be difficult to obtain experimentally due to the dynamic and complex nature of Grignard solutions.

DFT calculations have shown that for many Grignard reagents, dimeric structures with bridging halogen atoms are particularly stable. In the case of cyclohexylmagnesium chloride, a likely dimeric structure would involve two magnesium atoms bridged by two chlorine atoms, with each magnesium also bonded to a cyclohexyl group and coordinated to solvent molecules (e.g., THF).

Theoretical models also allow for the study of the solvation shell around the magnesium center. The number of solvent molecules directly coordinated to the magnesium atom is a crucial factor in determining the reactivity and aggregation state of the Grignard reagent. In THF, magnesium in monomeric Grignard reagents is typically tetracoordinate, with the organic group, the halogen, and two THF molecules occupying the coordination sphere. In dimeric structures, the magnesium atoms can also achieve tetracoordination through the bridging halogens and coordination with solvent molecules. researchgate.net

Green Chemistry Principles Applied to Cyclohexylmagnesium Chloride Reactions

Development of More Sustainable Solvent Systems

The choice of solvent is a cornerstone of green chemistry, as solvents constitute a major portion of the waste generated in chemical processes. For Grignard reactions, which necessitate anhydrous ethereal solvents, the focus has been on finding alternatives to traditional options like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), which have concerns regarding peroxide formation, high volatility, and environmental disposal. rsc.orgbeyondbenign.org

A leading sustainable alternative is 2-Methyltetrahydrofuran (B130290) (2-MeTHF), a bio-renewable solvent that can be derived from agricultural waste products such as corncobs or bagasse. chempoint.comnih.gov Its performance in Grignard reactions has been systematically evaluated and has shown significant advantages over THF. rsc.orgresearchgate.net

Research indicates that 2-MeTHF can offer superior or at least equal performance compared to traditional solvents. rsc.org It often provides improved yields and can suppress the formation of by-products, such as those from Wurtz coupling. rsc.orgrsc.org This is particularly notable in the reactions of benzyl (B1604629) Grignard reagents. researchgate.net The physical properties of 2-MeTHF also contribute to its green profile. It has a higher boiling point and flash point than THF, reducing losses due to volatility and improving safety. chempoint.com Crucially, 2-MeTHF has limited miscibility with water, which simplifies aqueous work-ups and product extractions, allowing for easier solvent recovery and recycling. nih.govrsc.org This property contrasts sharply with THF, which is fully miscible with water and often requires additional solvents like toluene (B28343) to achieve phase separation. chempoint.com

Table 1: Comparison of Physical Properties of Ethereal Solvents

| Property | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) | Diethyl Ether (Et₂O) |

|---|---|---|---|

| Source | Bio-renewable | Petrochemical | Petrochemical |

| Boiling Point (°C) | 80 | 66 | 35 |

| Flash Point (°C) | -11 | -14 | -45 |

| Water Solubility (% at 20°C) | 4.1 | Miscible | 6.9 |

| Peroxide Formation | Less prone | Prone | Very prone |

Systematic solvent screening is a crucial step in aligning chemical processes with green chemistry principles. For Grignard reactions, including those with cyclohexylmagnesium chloride, studies have compared a range of solvents to identify options that enhance reaction efficiency while minimizing environmental harm. rsc.org Solvents such as cyclopentyl methyl ether (CPME), another greener alternative, and diethoxymethane (B1583516) (DEM) have been evaluated alongside 2-MeTHF, THF, and Et₂O. rsc.orgresearchgate.net

The screening process evaluates metrics such as product yield, by-product formation, reaction time, and the ease of work-up and solvent recycling. rsc.org For instance, in a comparative study of benzyl Grignard reactions, 2-MeTHF provided excellent yields (90%), comparable to diethyl ether (94%), while THF resulted in a poor yield (27%) due to significant Wurtz by-product formation. rsc.org CPME and DEM showed moderate yields under the tested conditions. rsc.org Such systematic evaluations allow chemists to make data-driven decisions, balancing reaction performance with safety and sustainability goals. rsc.org The use of hybrid solvent systems, where the Grignard reagent is generated in one solvent (e.g., 2-MeTHF) and the reaction is carried out in another, has also been explored to optimize outcomes. rsc.org

Table 2: Solvent Screening Results for Benzyl Grignard Reaction with 2-Butanone

| Solvent | Activator | Product Yield | Key Observations |

|---|---|---|---|

| Et₂O (Diethyl Ether) | I₂ | 94% | High yield, traditional solvent. |

| 2-MeTHF | I₂ | 90% | High yield, green alternative. |

| THF (Tetrahydrofuran) | I₂ | 27% | Low yield due to Wurtz by-product. |

| CPME (Cyclopentyl Methyl Ether) | DIBAL-H | 45% | Moderate yield, requires specific activator. |

| DEM (Diethoxymethane) | DIBAL-H | 45% | Moderate yield. |

Data adapted from a study on solvent screening for Grignard reactions. rsc.orgresearchgate.net

Mechanochemical Approaches for Grignard Reagent Synthesis

Mechanochemistry, particularly ball-milling, offers a transformative approach to the synthesis of Grignard reagents, aligning with the green chemistry principle of reducing solvent use. hokudai.ac.jp This technique involves the mechanical grinding of solid reactants (magnesium metal and an organohalide) in a stainless-steel jar with a grinding ball. nih.gov A key innovation has been the discovery that adding only a catalytic amount of an organic solvent—approximately one-tenth of what is used in conventional methods—is sufficient to generate a paste-like Grignard reagent with high reactivity. hokudai.ac.jp

This "solvent-minimized" approach drastically reduces the consumption of volatile organic solvents, leading to a significant decrease in hazardous waste. hokudai.ac.jp The process is often performed in the air, eliminating the need for strict anhydrous and oxygen-free conditions required by traditional solution-based methods, which simplifies the procedure and lowers costs. hokudai.ac.jpnih.gov Furthermore, mechanochemistry can overcome the solubility limitations of conventional methods, enabling the synthesis of Grignard reagents from organohalides that are poorly soluble in ethereal solvents. hokudai.ac.jp Research has demonstrated that this technique can produce Grignard reagents that are directly applicable to subsequent one-pot reactions with various electrophiles, achieving high product yields. nih.gov

Optimization of Reaction Conditions for Atom Economy and Waste Reduction